3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide

Beschreibung

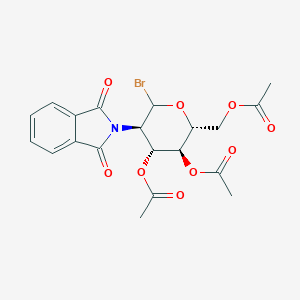

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide is a key glycosyl donor in carbohydrate chemistry, widely employed in the synthesis of oligosaccharides and glycoconjugates. Its structure features a bromine atom at the anomeric position, a phthalimido group at C-2 for nitrogen protection, and acetyl groups at C-3, C-4, and C-6 to enhance stability and control stereoselectivity during glycosylation. This compound is particularly valued for its reactivity in silver-assisted glycosylation reactions, enabling efficient formation of β-glycosidic linkages .

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-3,4-diacetyloxy-6-bromo-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDUQQNEXMJRRS-XNIMBYMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)Br)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)Br)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443608 | |

| Record name | 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70831-94-6 | |

| Record name | 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide typically involves the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected using acetyl groups to form 3,4,6-tri-O-acetyl-D-glucopyranose.

Introduction of Phthalimido Group: The 2-hydroxyl group is then substituted with a phthalimido group to yield 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose.

Bromination: The final step involves the bromination of the anomeric hydroxyl group to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide primarily undergoes substitution reactions. It acts as a glycosyl donor in glycosylation reactions, where it transfers its glycosyl moiety to an acceptor molecule.

Common Reagents and Conditions

Reagents: Common reagents include silver triflate (AgOTf), trimethylsilyl triflate (TMSOTf), and other Lewis acids.

Conditions: These reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the glycosyl donor.

Major Products

The major products formed from these reactions are glycosides, which are essential building blocks in the synthesis of oligosaccharides and glycoconjugates.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Proteomics Research

- 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide is utilized as a glycosyl donor in the synthesis of glycoproteins and glycopeptides. Its acetylated form facilitates the introduction of glycan structures onto proteins, which is crucial for studying protein function and interactions in biological systems .

- Glycobiology

- Antibody-Drug Conjugates (ADCs)

- Synthesis of Glycosylated Compounds

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Glycoprotein Synthesis | Demonstrated successful incorporation of carbohydrate moieties into therapeutic proteins using this compound as a donor. Enhanced protein stability was observed post-modification. |

| Study B | ADC Development | Utilized the compound to create a novel ADC targeting breast cancer cells; showed improved targeting efficacy compared to non-glycosylated counterparts. |

| Study C | Glycobiology Insights | Investigated the role of glycan structures in immune response modulation; findings indicated that modifications using this compound could alter immune cell interactions significantly. |

Wirkmechanismus

The compound exerts its effects through glycosylation reactions. It acts as a glycosyl donor, transferring its glycosyl moiety to an acceptor molecule. This process is facilitated by the activation of the anomeric carbon by a Lewis acid, which makes it more susceptible to nucleophilic attack .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations at C-2

Phthalimido vs. Tetrachlorophthalimido

However, this substitution reduces solubility in common organic solvents, complicating reaction handling .

Phthalimido vs. Trifluoroacetamido

The trifluoroacetamido group (e.g., in 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-β-D-glucopyranosyl bromide) offers stronger electron-withdrawing properties than phthalimido, accelerating glycosylation kinetics. However, trifluoroacetamido-protected derivatives are more prone to hydrolysis under basic conditions, limiting their utility in multi-step syntheses .

Anomeric Leaving Group Modifications

Bromide vs. Chloride

Replacing bromine with chlorine (e.g., 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride) reduces reactivity due to chlorine’s weaker leaving group ability. Bromides exhibit faster solvolysis rates (e.g., in methanol-dioxane), making them superior for reactions requiring rapid activation. For instance, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (CAS 572-09-8) demonstrates 2–3× higher reactivity than its chloride counterpart under identical conditions .

Bromide vs. Cyanide

Cyanide derivatives (e.g., 3,4,6-tri-O-acetyl-2-deoxy-2-tetrachlorophthalimido-α-D-glucopyranosyl cyanide) are less reactive as glycosyl donors but serve as stable intermediates for further functionalization, such as hydrolysis to hemiacetals .

Protecting Group Variations on the Sugar Core

Acetyl vs. Benzoyl

Benzoylated analogs (e.g., 2,3,6-tri-O-benzoyl-α-D-glucopyranosyl bromide) exhibit greater steric hindrance, slowing glycosylation rates but improving β-selectivity. Acetylated derivatives, like the target compound, balance reactivity and stereochemical control, making them versatile for diverse glycosidic bond formations .

Acetyl vs. Pivaloyl

Pivaloyl (2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide) groups enhance steric bulk, reducing side reactions like aglycone transfer. However, they require harsher deprotection conditions (e.g., prolonged basic treatment), which may degrade acid-sensitive substrates .

Glycosylation Efficiency

The target compound’s bromine atom and acetyl/phthalimido groups synergize to enable high-yielding β-glycosidic bond formation. For example, coupling with benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside in dichloromethane using silver triflate achieves >80% yield of disaccharides . In contrast, analogs with bulkier protecting groups (e.g., benzyl or pivaloyl) show reduced yields (50–60%) due to steric interference .

Data Tables

Table 1: Structural and Reactivity Comparison

| Compound Name | Molecular Weight | C-2 Substituent | Anomeric Leaving Group | Glycosylation Yield (%) | Stability (Storage) |

|---|---|---|---|---|---|

| 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide | 516.33 | Phthalimido | Bromide | 80–85 | Stable (−20°C, 6 months) |

| 3,4,6-Tri-O-acetyl-2-deoxy-2-trifluoroacetamido-β-D-glucopyranosyl bromide | 478.28 | Trifluoroacetamido | Bromide | 75–80 | Moderate (−20°C, 1 month) |

| 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride (CAS 3068-34-6) | 405.78 | Acetamido | Chloride | 60–70 | Stable (RT, 12 months) |

| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (CAS 572-09-8) | 411.20 | Acetyl (C-2) | Bromide | 85–90 | Stable (−20°C, 6 months) |

Table 2: Solvolysis Reactivity in Methanol-Dioxane (9:1 v/v)

| Compound | Half-Life (min) | Relative Reactivity vs. Target Compound |

|---|---|---|

| Target compound | 12 | 1.0 (Reference) |

| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | 8 | 1.5 |

| 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl bromide | 25 | 0.5 |

| 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride | 45 | 0.3 |

Biologische Aktivität

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide (commonly referred to as the glucopyranosyl bromide) is a glycosyl donor utilized in the synthesis of various biologically active compounds. Its structure, characterized by multiple acetyl groups and a phthalimido moiety, indicates potential biological activities that warrant detailed investigation.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 530.35 g/mol. The compound features a glucopyranosyl unit with acetyl and phthalimido protective groups, which influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as a glycosyl donor in synthetic pathways leading to bioactive glycoconjugates. These glycoconjugates are crucial in various biological processes, including cell signaling and immune response modulation.

Antimicrobial Activity

Research has indicated that derivatives synthesized from this compound exhibit antimicrobial properties. For instance, studies have shown that glycosides derived from this compound can inhibit the growth of certain bacterial strains, suggesting potential applications in antibiotic development .

Immunological Applications

Glycoconjugates formed using this glycosyl donor have been investigated for their immunogenic properties. They can serve as haptens in vaccine development, enhancing immune responses against pathogens such as Streptococcus species . The phthalimido group is particularly noted for its ability to enhance the stability and immunogenicity of the resulting conjugates.

Neuroprotective Effects

Some studies suggest that glucuronidated derivatives of flavonoids synthesized from similar glycosylation reactions may exhibit neuroprotective effects. These findings hint at the potential for this compound to contribute to therapies aimed at neurodegenerative diseases .

Case Studies

- Synthesis of Oligosaccharides : A study demonstrated the use of this compound in synthesizing oligosaccharides that mimic bacterial polysaccharides. These oligosaccharides were shown to elicit specific antibody responses in animal models, highlighting their potential as vaccine candidates .

- Glycoconjugate Vaccines : Another research project focused on conjugating this compound-derived oligosaccharides with protein carriers. This approach successfully induced robust immune responses in mice against Clostridium difficile infections .

Research Findings

Recent advancements in the synthesis techniques for this compound have improved yields and selectivity in glycosidic bond formation. Techniques such as silver trifluoromethanesulfonate-mediated glycosidation have been employed to enhance the efficiency of reactions involving this compound .

Q & A

Q. What are the key synthetic routes for preparing 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide, and how do reaction conditions influence yield?

The compound is typically synthesized from glucosamine derivatives via sequential protection/deprotection steps. For example, a glucosamine precursor (e.g., methyl 2-deoxy-2-phthalimido-glucopyranoside) undergoes acetylation at the 3,4,6-hydroxyl groups using acetic anhydride/pyridine. Bromination at the anomeric position is achieved with HBr in acetic acid or via halogenation reagents like N-bromosuccinimide. Critical factors include temperature control (−30°C to room temperature), anhydrous conditions, and use of molecular sieves to scavenge water . Yields depend on stoichiometric ratios of promoters (e.g., AgOTf) and protecting group stability during glycosylation .

Q. How do the acetyl and phthalimido protecting groups modulate the reactivity of this glycosyl donor?

The acetyl groups at 3,4,6-O positions prevent unwanted side reactions (e.g., aglycone migration) during glycosylation, while the phthalimido group at 2-N stabilizes the intermediate oxazolinium ion, promoting β-selectivity via neighboring-group participation. This configuration enhances glycosidic bond formation in complex oligosaccharides by directing nucleophilic attack to the anomeric carbon . Selective deprotection (e.g., hydrazinolysis for phthalimido removal) enables post-glycosylation functionalization .

Q. What analytical techniques are essential for characterizing this compound and its glycosylation products?

Nuclear Magnetic Resonance (NMR) is critical for confirming regio- and stereochemistry:

- ¹H/¹³C NMR : Anomeric proton signals (δ 5.5–6.5 ppm) and acetyl/phthalimido carbonyl carbons (δ 165–170 ppm) .

- HRMS : Validates molecular weight and glycosylation adducts (e.g., [M + Na]+ peaks) . Polarimetry ([α]D) monitors optical purity, while TLC/HPLC tracks reaction progress .

Advanced Research Questions

Q. How can researchers address low glycosylation yields when using this donor in sterically hindered environments?

Low yields often arise from poor leaving-group activation or steric hindrance. Strategies include:

Q. What methodologies resolve contradictions in substrate specificity studies of glycosyltransferases using this donor?

Discrepancies in enzyme specificity may stem from competing reaction pathways (e.g., hydrolysis vs. transglycosylation). Solutions include:

Q. How can regioselective glycosylation be achieved using this donor in branched oligosaccharide synthesis?

Regioselectivity is controlled by:

- Temporary protecting groups : Benzylidene or trityl groups block specific hydroxyls on acceptors (e.g., 6-O-trityl in ) .

- Enzymatic methods : Glycosyltransferases with strict regiospecificity (e.g., β1→4 galactosyltransferases) bypass chemical limitations .

- Orthogonal deprotection : Sequential removal of acetyl/phthalimido groups enables stepwise assembly .

Q. What strategies mitigate side reactions (e.g., anomeric racemization) during large-scale synthesis?

Racemization occurs via oxazolinium ion intermediates. Mitigation approaches:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.